molecular formula C7H13NO3 B12288359 Ethyl 3-hydroxypyrrolidine-2-carboxylate

Ethyl 3-hydroxypyrrolidine-2-carboxylate

Cat. No.: B12288359
M. Wt: 159.18 g/mol
InChI Key: FHUKGWIMPWBXLF-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxypyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxypyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-oxo-4-phenylbutanoate with ammonia, followed by reduction and cyclization to form the pyrrolidine ring. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxopyrrolidine-2-carboxylate.

    Reduction: The compound can be reduced to form this compound hydrochloride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: Ethyl 3-oxopyrrolidine-2-carboxylate.

    Reduction: this compound hydrochloride.

    Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 3-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis, leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Ethyl 3-hydroxypyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

    Pyrrolidine-2-carboxylate: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    Ethyl 3-oxopyrrolidine-2-carboxylate:

    Pyrrolidinone derivatives: These compounds have a similar pyrrolidine ring structure but differ in the functional groups attached, resulting in varied biological activities and uses.

Properties

IUPAC Name

ethyl 3-hydroxypyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-11-7(10)6-5(9)3-4-8-6/h5-6,8-9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUKGWIMPWBXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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